4-(Trifluoromethyl)-1H-pyrazol-3-amine hydrochloride
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Overview
Description
4-Trifluoromethyl-1H-pyrazol-3-ylamine hydrochloride, also known as TFPA, is a fluoro-containing heterocyclic compound . It has a molecular formula of C4H5ClF3N3 and a molecular weight of 187.5518 .
Molecular Structure Analysis
The molecular structure of 4-Trifluoromethyl-1H-pyrazol-3-ylamine consists of a pyrazole ring with a trifluoromethyl group attached to it . The InChI code for this compound isInChI=1S/C4H4F3N3/c5-4(6,7)2-1-9-10-3(2)8/h1H,(H3,8,9,10)
. Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Trifluoromethyl-1H-pyrazol-3-ylamine hydrochloride include a molecular weight of 187.55 g/mol . It has a topological polar surface area of 54.7 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 . The compound is also characterized by a rotatable bond count of 0 .Scientific Research Applications
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, including compounds related to 4-Trifluoromethyl-1H-pyrazol-3-ylamine hydrochloride, have gained attention in medicinal chemistry, particularly as anti-inflammatory and antibacterial agents. The position of the trifluoromethyl group on the pyrazole nucleus significantly impacts the activity profile of these compounds. This has led to a heightened interest in exploring trifluoromethylpyrazoles for their potential in developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Anticancer Agents
Pyrazoline derivatives, including those derived from 4-Trifluoromethyl-1H-pyrazol-3-ylamine, have been extensively researched for their anticancer activities. These compounds are known for their ability to form stable electron-rich nitrogen carriers, offering potential for dynamic applications in cancer treatment. The synthesis of pyrazoline derivatives has been shown to exhibit significant biological effects, prompting ongoing research into their efficacy as anticancer agents (Ray et al., 2022).
Neurodegenerative Disease Management
Pyrazolines, including those based on 4-Trifluoromethyl-1H-pyrazol-3-ylamine, are noted for their neuroprotective properties, making them valuable in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. These compounds have been found to inhibit acetylcholine esterase (AChE) and monoamine oxidase (MAO A/B), contributing to their therapeutic potential in neurodegenerative disorder management (Ahsan et al., 2022).
Synthesis of Heterocycles
4-Trifluoromethyl-1H-pyrazol-3-ylamine hydrochloride serves as a building block in the synthesis of various heterocyclic compounds, demonstrating its value in organic chemistry. The unique reactivity of related compounds offers mild reaction conditions for generating a wide range of heterocycles, highlighting the importance of trifluoromethylpyrazoles in the synthesis and development of new pharmaceuticals and materials (Gomaa & Ali, 2020).
Mechanism of Action
Mode of Action
It is known that many trifluoromethyl compounds interact with their targets through the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
More research is needed to elucidate the specific biochemical pathways this compound interacts with .
Pharmacokinetics
It is known that trifluoromethyl compounds are rapidly degraded to an inactive metabolite by thymidine phosphorylase, an enzyme found in the gastrointestinal tract, liver, and tumor tissue . This rapid degradation could potentially affect the bioavailability of the compound.
Result of Action
More research is needed to understand the specific effects of this compound at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Trifluoromethyl)-1H-pyrazol-3-amine hydrochloride. For instance, the compound should be stored in a well-ventilated place and kept cool to maintain its stability . Additionally, the compound should be handled with care to avoid skin and eye irritation, and respiratory discomfort .
Properties
IUPAC Name |
4-(trifluoromethyl)-1H-pyrazol-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3.ClH/c5-4(6,7)2-1-9-10-3(2)8;/h1H,(H3,8,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGOPRSPFWESIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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